

Crystal structure of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

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An In-Depth Technical Guide to the Crystal Structure of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.^{[1][2]} Understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the development of new chemical entities. This guide provides a detailed technical overview of the crystal structure of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**, a member of this vital class of compounds. While a solved crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogues and established crystallographic principles to present a predictive analysis of its structural characteristics. We will delve into the anticipated molecular geometry, intermolecular interactions, and crystal packing, providing a robust framework for researchers in the field. The methodologies for single-crystal X-ray diffraction, the gold standard for structure elucidation, are also detailed to provide a comprehensive experimental context.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention from the pharmaceutical industry due to their diverse biological activities.^{[1][3]} This scaffold is present in a range of marketed drugs, including zolpidem and alpidem, highlighting its clinical relevance.^[2] The pharmacological profile of these compounds, which includes anticancer, anti-inflammatory, and antiviral properties, is intrinsically linked to their molecular structure.^{[1][2][4]} The introduction of various substituents onto the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of their therapeutic properties. The title compound, **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**, features a chlorine atom at the 5-position and an ethyl carboxylate group at the 3-position, modifications expected to influence its physicochemical properties and biological target interactions.

Predicted Molecular and Crystal Structure

Based on the analysis of published crystal structures of analogous imidazo[1,2-a]pyridine derivatives, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, we can infer the likely structural features of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**.^{[5][6]}

Molecular Geometry

The imidazo[1,2-a]pyridine core is a planar bicyclic system. It is anticipated that the fused five- and six-membered rings will be nearly coplanar. The ethyl carboxylate group at the 3-position is likely to exhibit some rotational freedom, but a conformation where the carbonyl group is oriented to minimize steric hindrance with the heterocyclic core is expected. The chlorine atom at the 5-position will lie within the plane of the pyridine ring.

A diagram of the molecular structure is presented below:

Caption: Molecular structure of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate**.

Intermolecular Interactions and Crystal Packing

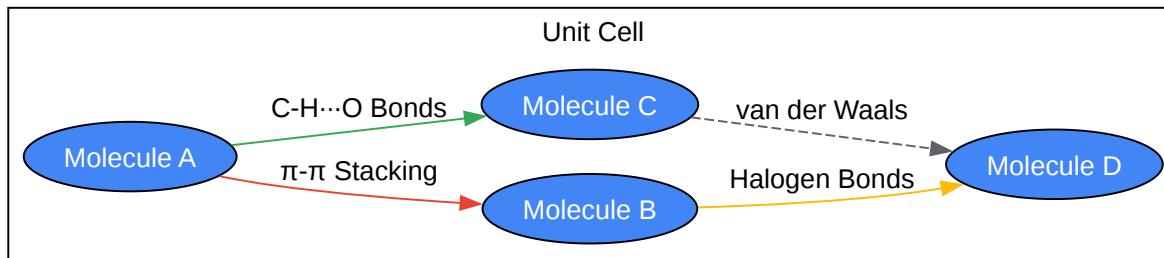
In the solid state, molecules of **Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate** are expected to pack in a manner that maximizes stabilizing intermolecular interactions. Based on related structures, the following interactions are likely to be significant:

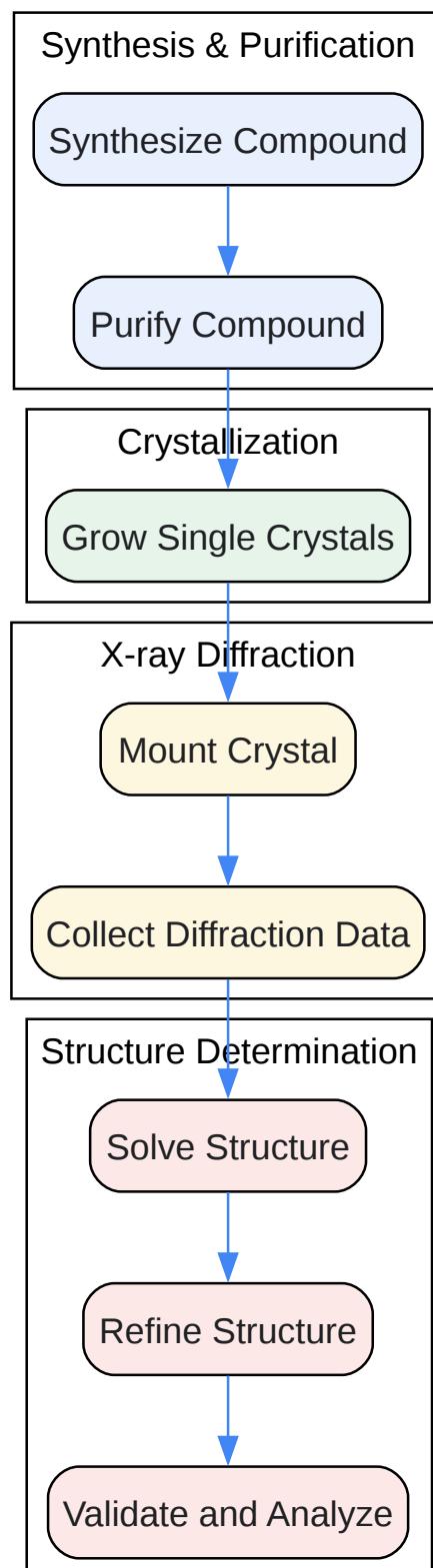
- π - π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core are prone to π - π stacking interactions, which will likely play a major role in the crystal packing.^[3]

- C-H···O Hydrogen Bonds: The presence of the ethyl carboxylate group provides hydrogen bond acceptors (the oxygen atoms), which can interact with aromatic and aliphatic C-H donors from neighboring molecules.[5][6]
- Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms.

These interactions will likely lead to the formation of a well-ordered, three-dimensional supramolecular architecture.

A hypothetical packing diagram is illustrated below:



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- To cite this document: BenchChem. [Crystal structure of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1462869#crystal-structure-of-ethyl-5-chloroimidazo-1-2-a-pyridine-3-carboxylate>

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